2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with N’-[(1E)-1-phenylethylidene]acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Further research is needed to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide
- 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C24H20ClN5OS |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5OS/c1-17(18-8-4-2-5-9-18)26-27-22(31)16-32-24-29-28-23(19-10-6-3-7-11-19)30(24)21-14-12-20(25)13-15-21/h2-15H,16H2,1H3,(H,27,31)/b26-17+ |
InChI Key |
DGGFKLQQAWULBN-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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